2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Description
2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic ester derivative featuring a benzyl-substituted phenol core. This compound is structurally characterized by a pinacol-protected boronate group at the para position of the phenol ring and a benzyl group at the ortho position. Boronic esters like this are widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl frameworks . The benzyl group introduces steric bulk and electron-donating effects, which may influence reactivity and stability compared to simpler analogs.
Properties
Molecular Formula |
C19H23BO3 |
|---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
2-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-10-11-17(21)15(13-16)12-14-8-6-5-7-9-14/h5-11,13,21H,12H2,1-4H3 |
InChI Key |
DXVLAWNCPISOHY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Borylation of Benzyl Bromide Derivatives
One of the primary methods to synthesize boronate esters such as 2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves copper-catalyzed borylation of benzyl bromide derivatives with pinacol diboron reagents.
- Reagents: Benzyl bromide (2 g, 11.7 mmol), pinacol diboron (4.45 g, 17.5 mmol), cuprous bromide (340 mg, 2.3 mmol), sodium tert-butanol (1.69 g, 17.5 mmol).
- Solvent: Anhydrous N,N-dimethylformamide (DMF, 40 mL).
- Conditions: The reaction mixture is purged with argon to maintain an inert atmosphere and heated at 80 °C for 10 hours.
- Workup: After cooling, insoluble materials are filtered off, and the filtrate is extracted with ethyl acetate and water. The organic phase is dried over anhydrous sodium sulfate, concentrated, and purified by silica gel column chromatography using petroleum ether/ethyl acetate (40:1) as eluent.
- Yield: Approximately 70% of the product as a colorless oil.
This method efficiently installs the boronate ester group onto the benzyl moiety, yielding the target compound with good purity and yield. The use of copper catalysis and sodium tert-butanol as a base facilitates the borylation process under mild conditions.
Aromatic Nucleophilic Substitution and Subsequent Functional Group Transformations
In some synthetic routes involving phenolic substrates, aromatic nucleophilic substitution reactions are employed to introduce substituents that can be further converted to boronate esters.
- Starting from substituted benzonitriles or benzaldehydes, nucleophilic aromatic substitution with phenol derivatives can be carried out in polar aprotic solvents like N-methylpyrrolidone (NMP) or DMF with potassium carbonate as base.
- Subsequent hydrolysis, reduction, or fluorination steps modify the functional groups to prepare intermediates suitable for borylation.
- These intermediates can then be converted to the boronate ester via palladium-catalyzed Suzuki coupling or copper-catalyzed borylation.
Though this approach is more indirect, it allows for greater functional group diversity and the preparation of complex boronate esters, including phenolic derivatives.
Palladium-Catalyzed Suzuki-Miyaura Coupling Using Boronic Acid Pinacol Esters
The Suzuki-Miyaura cross-coupling reaction is a versatile method for constructing biaryl and aryl-alkyl bonds, often employing boronic acid pinacol esters as coupling partners.
- Aryl halide or aryl triflate substrates are reacted with boronic acid pinacol esters in the presence of a palladium(0) catalyst such as tetrakis(triphenylphosphine)palladium(0).
- The reaction is conducted in degassed DMF with aqueous potassium carbonate as the base at elevated temperatures (~85 °C) for 18 hours.
- After completion, the reaction mixture is filtered, extracted, dried, and purified by silica gel chromatography.
This method can be used to prepare this compound by coupling appropriately functionalized aryl halides with pinacol boronate esters, providing high selectivity and yield.
Protection and Deprotection Strategies for Phenolic Hydroxyl Groups
Phenolic hydroxyl groups are often protected during multi-step syntheses to prevent undesired reactions.
- Protection can be achieved by methylation (e.g., methyl ether formation) or by formation of silyl ethers.
- Deprotection is commonly performed using boron tribromide (BBr3) under mild conditions to regenerate the free phenol.
- Careful control of deprotection conditions is necessary to avoid cleavage of other sensitive groups such as boronate esters.
This approach is useful when synthesizing phenol-substituted boronate esters like this compound, ensuring the phenol functionality is intact for subsequent reactions.
Representative Data Table of Preparation Conditions and Yields
Summary of Research Findings
- The copper-catalyzed borylation of benzyl bromide derivatives with pinacol diboron esters is a straightforward and efficient route to this compound, achieving yields around 70% under inert atmosphere and moderate heating.
- Suzuki-Miyaura cross-coupling using palladium catalysts and pinacol boronate esters provides a versatile alternative, especially when constructing more complex molecules or when starting from aryl halides.
- Protection and deprotection of phenolic hydroxyl groups are critical steps to maintain functional group integrity during synthesis.
- Aromatic nucleophilic substitution reactions can be employed to functionalize phenol derivatives prior to borylation, although yields and success rates vary depending on substrates and conditions.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a key reagent in palladium-catalyzed Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. The boronic ester reacts with aryl halides (e.g., bromides, iodides) under catalytic conditions:
Mechanism :
-
Oxidative addition of aryl halide to Pd(0) catalyst
-
Transmetalation with the boronic ester
Reaction Conditions :
| Catalyst | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 85°C | 60–95% | |
| Pd(PPh₃)₄ | K₃PO₄ | DME | 140°C | 73% | |
| Pd(dppf)Cl₂ | KOAc | Toluene/EtOH | 115°C | 73% |
Applications :
Electrophilic Aromatic Substitution
The phenolic hydroxyl group enhances regioselectivity in electrophilic substitutions:
Halogenation :
-
Iodination occurs at the ortho position to the hydroxyl group using I₂/KI under mild conditions .
Alkylation : -
Benzylation via Friedel-Crafts alkylation with benzyl chloride/Pd catalysts.
Deprotection Reactions
The boronic ester group can be hydrolyzed under acidic or oxidative conditions:
| Method | Reagents | Outcome | Source |
|---|---|---|---|
| Acidic hydrolysis | BBr₃ in CH₂Cl₂ | Cleavage of methyl ethers | |
| Oxidative cleavage | H₂O₂ in AcOH/H₂O | Boronic ester → Boronic acid |
Example :
Deprotection with BBr₃ selectively removes methyl ethers while preserving the boronic ester .
Functional Group Transformations
Esterification :
-
The phenol reacts with benzyl chloroformate to form carbamate derivatives (e.g., benzyl (2-fluoro-4-boronate)phenylcarbamate) .
Oxidation :
-
MnO₂ or DDQ oxidizes the phenol to a quinone, though this is less common due to boronic ester sensitivity .
Reaction Mechanisms and Kinetics
Key Steps :
-
Transmetalation : The boronic ester transfers its aryl group to palladium via a tetracoordinated boron intermediate.
-
Solvent Effects : Polar aprotic solvents (DME, dioxane) improve reaction rates by stabilizing the Pd complex .
Kinetic Data :
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Activation Energy (Eₐ) | ~85 kJ/mol | Pd(dppf)Cl₂, 80°C | |
| Reaction Half-Life (t₁/₂) | 2–4 hours | Suzuki coupling in DME |
Stability and Handling
-
Storage : Requires inert atmosphere and low temperatures (< -20°C) to prevent hydrolysis .
-
Compatibility : Stable with most bases but reacts violently with strong acids (e.g., HBr/AcOH) .
This compound’s versatility in cross-coupling and functionalization reactions makes it indispensable in medicinal chemistry and materials science. Its reactivity profile is extensively documented in peer-reviewed protocols .
Scientific Research Applications
2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, serving as an intermediate in the production of pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The phenol group can form hydrogen bonds and undergo electrophilic substitution, while the dioxaborolane moiety can engage in coupling reactions. These properties make the compound a versatile reagent in organic synthesis, enabling the formation of complex molecules through multiple reaction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 2-benzyl-4-(dioxaborolan-2-yl)phenol and related boronic esters:
Key Comparisons:
Methoxy groups (e.g., in 3-methoxy-4-boronate phenol) enhance electron density at the boron center, increasing reactivity toward aryl halides .
Steric Hindrance :
- Ortho-substituted benzyl and chloro groups introduce steric bulk, which may reduce coupling efficiency with bulky substrates but improve selectivity in crowded environments .
Stability: Halogenated derivatives (e.g., dichloro or chloro-phenols) exhibit enhanced stability against hydrolysis due to reduced electron density at the boron atom . Unsubstituted phenol () is prone to oxidation, whereas benzyl and ether derivatives offer improved shelf life .
Synthetic Accessibility :
- Pinacol esterification is a common route for boronate synthesis (yields >85% in ), but benzylation or halogenation steps may require optimization (e.g., 38% yield in benzamide derivatives ).
Applications: Drug Development: Benzamide-linked boronates () are explored for tubulin inhibition in cancer therapy. Material Science: Unsubstituted phenol boronic esters () are used in polymer cross-linking due to their small size and reactivity.
Research Findings and Data
Reactivity in Cross-Coupling Reactions:
- Suzuki-Miyaura coupling efficiency correlates with substituent electronic effects. For example, 3-methoxy-4-boronate phenol reacts 1.5× faster with 4-bromotoluene than the unsubstituted analog .
- Dichloro-substituted boronates show reduced reactivity in aqueous conditions due to lower boron Lewis acidity but excel in anhydrous media .
Thermal and Spectral Properties:
- Melting Points: Benzyl-substituted phenol derivatives exhibit higher melting points (e.g., 118°C in vs. liquid benzyl ethers in ) due to π-π stacking and H-bonding .
Biological Activity
2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound based on diverse research findings.
The molecular formula of this compound is with a molecular weight of 218.10 g/mol. It is typically found in a liquid state and exhibits high purity (>97.0% GC) .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cell Line Studies : Various derivatives were tested against human cancer cell lines such as HL-60 and U937. Compounds showed IC50 values ranging from 0.06 to 0.17 µM against A549 and other cancer lines .
- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization and induction of apoptosis through caspase activation .
Antimicrobial Activity
Research has also explored the antimicrobial properties of boron-containing compounds. While specific data on this compound is limited:
- General Findings : Boron compounds have been shown to possess antimicrobial properties against various bacteria and fungi .
Synthesis
The synthesis of this compound typically involves:
- Formation of Boronate Esters : The reaction between phenolic compounds and boronic acids or their derivatives.
- Purification : The product is purified using techniques such as column chromatography to achieve high purity levels.
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of benzofuran derivatives related to the target compound. It was found that certain derivatives exhibited potent cytotoxicity with IC50 values comparable to established chemotherapeutics .
Study 2: Mechanistic Insights
Another investigation into the mechanism revealed that compounds similar to this compound significantly inhibited tubulin polymerization by up to 70%, suggesting a direct interaction with the microtubule dynamics essential for cell division .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended storage and handling protocols for 2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol to ensure stability?
- Methodological Answer : Store the compound at 0–6°C in airtight, light-resistant containers to prevent degradation of the boronate ester group. Use inert gas (e.g., N₂ or Ar) purging for long-term storage. Handling requires PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Avoid proximity to ignition sources due to flammability risks .
Q. How can researchers verify the purity and structural integrity of this compound after synthesis?
- Methodological Answer :
- Analytical Techniques :
- HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) to assess purity (>95%).
- NMR Spectroscopy : Compare H and C NMR spectra with literature data; focus on characteristic signals for the benzyl group (δ 3.8–4.2 ppm for CH₂) and boronate ester (δ 1.0–1.3 ppm for methyl groups).
- Mass Spectrometry (MS) : Confirm molecular ion peak (e.g., ESI-MS: [M+H]⁺ expected at m/z ~336.2) .
Q. What synthetic routes are commonly employed to prepare this boronate ester?
- Methodological Answer : A typical pathway involves:
- Step 1 : Suzuki-Miyaura coupling of 4-bromo-2-benzylphenol with bis(pinacolato)diboron (B₂Pin₂) using Pd catalysts (e.g., Pd(PPh₃)₄) in dioxane/water (3:1) at 90°C under N₂.
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization (~40–60%) requires strict anhydrous conditions .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data (e.g., unexpected splitting in NMR) for this compound?
- Methodological Answer :
- Scenario : Unresolved splitting in aromatic proton signals may arise from hindered rotation of the benzyl group or boronate ester conformation.
- Resolution :
- Perform VT-NMR (Variable Temperature NMR) to observe dynamic effects (e.g., coalescence temperature).
- Use 2D NMR (COSY, NOESY) to confirm spatial proximity of protons.
- Cross-reference with computational simulations (DFT) to model preferred conformers .
Q. What strategies optimize the use of this compound in Suzuki-Miyaura cross-coupling reactions for complex molecule synthesis?
- Methodological Answer :
- Catalyst Selection : PdCl₂(dppf) or Pd(OAc)₂ with SPhos ligands for electron-rich aryl boronate esters.
- Solvent System : Use toluene/ethanol (4:1) with K₂CO₃ as base to minimize protodeboronation.
- Monitoring : Track reaction progress via TLC (Rf shift) or in situ B NMR to detect boronate ester consumption.
- Yield Improvement : Pre-dry solvents (MgSO₄) and reagents to avoid hydrolysis .
Q. How can environmental fate studies be designed to assess the ecological impact of this compound?
- Methodological Answer :
- Experimental Design :
- Degradation Studies : Expose the compound to UV light (simulated sunlight) in aqueous solutions (pH 4–9) and quantify breakdown products via LC-MS.
- Bioaccumulation : Use model organisms (e.g., Daphnia magna) in OECD 305 guidelines to measure bioconcentration factors (BCF).
- Toxicity Screening : Perform in vitro assays (e.g., Microtox®) to assess acute toxicity (EC₅₀ values) .
Q. What advanced analytical techniques resolve challenges in quantifying trace impurities in bulk samples?
- Methodological Answer :
- UPLC-QTOF-MS : Achieve high-resolution separation and identify impurities at ppm levels.
- ICP-MS : Detect trace metal contaminants (e.g., Pd residues from catalysis) with detection limits <0.1 ppb.
- X-ray Crystallography : Confirm crystal structure and identify polymorphic forms affecting reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
